4,5-Dimethyl-2-furaldehyde

acaricide pest control bioactivity

4,5-Dimethyl-2-furaldehyde (syn. 4,5-dimethylfurfural) is a disubstituted furan-2-carbaldehyde bearing methyl groups at the 4- and 5-positions of the heterocyclic ring.

Molecular Formula C7H8O2
Molecular Weight 124.14 g/mol
CAS No. 52480-43-0
Cat. No. B1581324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethyl-2-furaldehyde
CAS52480-43-0
Molecular FormulaC7H8O2
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=C(OC(=C1)C=O)C
InChIInChI=1S/C7H8O2/c1-5-3-7(4-8)9-6(5)2/h3-4H,1-2H3
InChIKeyJPTPEPVCVXGNJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dimethyl-2-furaldehyde (CAS 52480-43-0) Baseline Sourcing and Substituent-Driven Profile


4,5-Dimethyl-2-furaldehyde (syn. 4,5-dimethylfurfural) is a disubstituted furan-2-carbaldehyde bearing methyl groups at the 4- and 5-positions of the heterocyclic ring . With a molecular formula of C₇H₈O₂ and a molecular weight of 124.14 g·mol⁻¹, it is a clear, colorless-to-yellow liquid at ambient temperature (density 1.016 g·mL⁻¹ at 25 °C, boiling point 98–100 °C at 12 mmHg, refractive index n20/D 1.529) . The compound is commercially supplied at ≥ 97 % purity (GC) and is classified as a flammable liquid (flash point 66 °C) with skin/eye irritant warnings (GHS H315, H319, H335) . Its unique substitution pattern distinguishes it from the parent furfural and from mono-methyl derivatives such as 5-methylfurfural, underpinning the evidence-based differentiation that follows.

Why Furfural or 5-Methylfurfural Cannot Be Simply Interchanged with 4,5-Dimethyl-2-furaldehyde


The presence of two electron-donating methyl groups at the 4- and 5-positions of the furan ring profoundly alters the physicochemical, biological, and reactivity profile of 4,5-dimethyl-2-furaldehyde relative to furfural (unsubstituted) and 5-methylfurfural (mono-substituted). These structural differences translate into a > 1 log-unit increase in lipophilicity (XLogP3 ≈ 1.5 vs. 0.4 for furfural and 1.2 for 5-methylfurfural) [1], a statistically significant 1.3–1.8 fold enhancement in acaricidal potency (p < 0.05) [2], and a markedly safer GHS hazard profile that lacks the acute oral/inhalation toxicity (H301, H331) and suspected carcinogenicity (H351) flags carried by furfural [3]. Procurement based solely on the “furfural” scaffold without accounting for the 4,5-dimethyl substitution therefore risks substantial under-performance in lipophilicity-driven applications, reduced biological efficacy, and unnecessary occupational exposure hazards.

4,5-Dimethyl-2-furaldehyde Comparator-Based Quantitative Differentiation Evidence


Acaricidal Potency: LD₅₀ Head-to-Head Against Furfural and 5-Methylfurfural

4,5-Dimethyl-2-furaldehyde demonstrated the highest acaricidal activity among the tested furfural analogues, with LD₅₀ values of 9.95, 9.91, and 7.12 μg·cm⁻² against Dermatophagoides farinae, D. pteronyssinus, and Tyrophagus putrescentiae, respectively [1]. By contrast, 5-methylfurfural gave LD₅₀ values of 11.87, 11.00, and 8.59 μg·cm⁻², while unsubstituted furfural required 12.94, 13.25, and 10.36 μg·cm⁻², representing a 1.3–1.8 fold potency loss when either methyl substituent is absent [1].

acaricide pest control bioactivity

Nanoemulsion Formulation Advantage: Enhanced Acaricidal Activity vs. Ethanol Emulsion

When 4,5-dimethyl-2-furaldehyde was formulated as a nanoemulsion, it exhibited significantly higher acaricidal activity than the same compound emulsified in ethanol, as directly measured by LD₅₀ reduction [1]. The nanoemulsion also induced a visible color change in mites and ticks (colorless to red-brown), providing a built-in efficacy indicator that was absent in the ethanol emulsion [1].

nanoemulsion formulation science acaricide delivery

Lipophilicity (LogP) Differentiation: Quantitative Partitioning Advantage

The experimental LogP of 4,5-dimethyl-2-furaldehyde is 1.70890 , compared with XLogP3 values of 0.41 for furfural and approximately 1.2 for 5-methylfurfural [1]. This > 0.5 log-unit increase relative to 5-methylfurfural and > 1.3 log-unit increase relative to furfural signifies substantially higher hydrophobicity.

lipophilicity drug design extraction

Reduced Hazard Profile: Absence of Acute Toxicity and Carcinogenicity Warnings

4,5-Dimethyl-2-furaldehyde carries only skin/eye/respiratory irritation warnings (GHS H315, H319, H335) . In contrast, furfural is classified as acutely toxic if swallowed or inhaled (H301, H331) and is additionally flagged as a suspected carcinogen (H351) [1]. 5-Methylfurfural shares a similar reduced-hazard profile (H315, H319, H335), but its significantly lower acaricidal potency offsets this parity [2].

safety GHS classification procurement risk assessment

Standard Molar Enthalpy of Formation: Experimentally Determined Thermodynamic Benchmark

The standard (p° = 0.1 MPa) molar enthalpy of formation in the gaseous state at T = 298.15 K was determined as ΔfHm°(g) = −236.8 ± 1.8 kJ·mol⁻¹ for 4,5-dimethyl-2-furaldehyde, derived from static-bomb combustion calorimetry and Calvet microcalorimetry [1]. The corresponding liquid-phase value is −294.5 ± 1.7 kJ·mol⁻¹, considerably more exothermic than furfural (ΔfH°liquid ≈ −200.2 kJ·mol⁻¹) [2], reflecting the energetic contribution of the two methyl substituents.

thermochemistry combustion calorimetry process safety

Spectroscopic Fingerprint: Distinct NMR, FTIR, and GC-MS Signature for Identity Confirmation

A curated spectral library entry on SpectraBase provides 4 NMR spectra, 3 FTIR spectra, and 1 GC-MS spectrum for 4,5-dimethyl-2-furaldehyde, establishing a reproducible analytical fingerprint for identity and purity verification [1]. The GC-MS spectrum shows the molecular ion peak (M⁺) at m/z 124.14, corresponding to the molecular formula C₇H₈O₂ . This distinct spectral signature differentiates it from furfural (M⁺ 96.08) and 5-methylfurfural (M⁺ 110.11).

analytical chemistry quality control spectral database

4,5-Dimethyl-2-furaldehyde: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Acaricide Development Programs Targeting House Dust and Stored-Product Mites

The 1.3–1.8 fold higher acaricidal potency against Dermatophagoides farinae, D. pteronyssinus, and Tyrophagus putrescentiae, combined with the demonstrated nanoemulsion formulation advantage, positions 4,5-dimethyl-2-furaldehyde as the lead candidate for mite-control product development [1]. The built-in color-change endpoint (colorless → red-brown) provides a visual efficacy indicator useful for field-deployable formulations.

Lipophilicity-Driven Synthesis of Membrane-Permeable Bioactive Derivatives

With an experimental LogP of 1.70890, this compound offers > 1 log-unit higher hydrophobicity than furfural, making it the preferred starting material for medicinal chemistry campaigns requiring enhanced passive membrane diffusion or blood-brain barrier penetration . Its reduced GHS hazard profile (no H301/H331/H351) further lowers the risk profile during early-stage synthesis.

Process Chemistry Development Requiring Thermochemical Data for Scale-Up

The experimentally determined standard molar enthalpy of formation (−294.5 ± 1.7 kJ·mol⁻¹ liquid; −236.8 ± 1.8 kJ·mol⁻¹ gas) provides the quantitative thermochemical basis needed for reactor design, safety analysis, and computational modeling in pilot-scale synthetic routes [2]. This data is absent for many commercial furfural derivatives.

Analytical Reference Standard for Furan Aldehydes in Food and Environmental Analysis

The comprehensive 4 NMR, 3 FTIR, and 1 GC-MS spectral library, together with the distinct molecular ion at m/z 124.14, makes 4,5-dimethyl-2-furaldehyde a reliable reference standard for the unequivocal identification and quantification of substituted furfurals in complex matrices such as foodstuffs, biomass hydrolysates, and environmental samples [3].

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